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molecular formula C5H3ClN4 B022813 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine CAS No. 5399-92-8

4-Chloro-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B022813
M. Wt: 154.56 g/mol
InChI Key: YMXQUFUYCADCFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04087423

Procedure details

31.1 g. of 4-hydroxypyrazolo[3,4-d]pyrimidine are heated at reflux with 200 ml. of phosphorous oxychloride for 12 hours. The excess phosphorous oxychloride is distilled off and the residue is boiled with benzene. After distilling off the benzene and trituration with petroleum ether, there remain 15.8 g. of 4-chloropyrazolo[3,4-d]pyrimidine as light yellow crystals, m.p. 94°-96°. This product is pure enough for further use.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1[N:7]=[CH:6][N:5]=[C:4]2[NH:8][N:9]=[CH:10][C:3]=12.P(Cl)(Cl)([Cl:13])=O>>[Cl:13][C:2]1[N:7]=[CH:6][N:5]=[C:4]2[NH:8][N:9]=[CH:10][C:3]=12

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C2C(=NC=N1)NN=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux with 200 ml
DISTILLATION
Type
DISTILLATION
Details
The excess phosphorous oxychloride is distilled off
DISTILLATION
Type
DISTILLATION
Details
After distilling off the benzene and trituration with petroleum ether, there

Outcomes

Product
Name
Type
Smiles
ClC1=C2C(=NC=N1)NN=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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